H-Glu-ala-asp-pro-thr-gly-his-ser-tyr-OH
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Overview
Description
- This peptide is also known as MAGE-1 Antigen (161-169) in human biology.
- It plays a crucial role in various biological processes and has garnered attention due to its potential applications.
H-Glu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr-OH: is a peptide composed of nine amino acids. Its full name is .
Preparation Methods
Synthetic Routes: The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support, usually a resin.
Reaction Conditions: The coupling of amino acids is achieved using reagents like and . Protecting groups are used to prevent unwanted side reactions during synthesis.
Industrial Production: While industrial-scale production details may vary, SPPS remains the primary method for large-scale synthesis.
Chemical Reactions Analysis
Reactions: This peptide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: Hydrolysis yields individual amino acids, while oxidation and reduction can lead to modified forms of the peptide.
Scientific Research Applications
Chemistry: Used as a model system for studying peptide synthesis and reactivity.
Biology: Investigated for its immunogenic properties and potential as a cancer vaccine.
Medicine: Relevant in cancer research due to its association with melanoma.
Industry: May find applications in diagnostics or drug development.
Mechanism of Action
Molecular Targets: The peptide likely interacts with immune cells, particularly T cells.
Pathways Involved: Activation of immune responses, antigen presentation, and potential tumor recognition.
Comparison with Similar Compounds
Unique Features: Its specific amino acid sequence distinguishes it from other peptides.
Similar Compounds: For comparison, consider Semaglutide (CAS: 910463-68-2), which is used in diabetes treatment. Semaglutide is longer and has different biological functions.
Properties
Molecular Formula |
C41H57N11O17 |
---|---|
Molecular Weight |
976.0 g/mol |
IUPAC Name |
4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69) |
InChI Key |
UJIAIURNBGXNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O |
Origin of Product |
United States |
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